Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate

Vue d'ensemble

Description

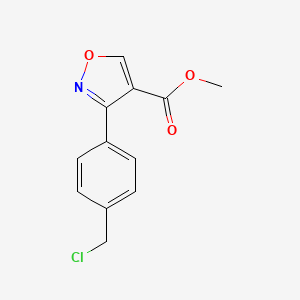

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 4-chloromethylphenyl group and at the 4-position with a methyl ester. The chloromethyl group on the phenyl ring enhances reactivity, enabling further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Synthesis of such compounds often involves cyclization strategies. For example, 2-acyl-3-(dimethylamino)acrylates react with hydroxylamine derivatives under basic conditions to yield isoxazole-4-carboxylates . A representative procedure from RSC Adv. (2016) details the use of chloroxime and ethyl acrylate derivatives with NaHCO₃ to synthesize methyl-substituted isoxazole carboxylates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the intermediate compound can be cyclized using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and efficient synthesis techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

Synthesis of Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate

The synthesis of this compound typically involves the reaction of 4-chloromethylphenyl derivatives with isoxazole precursors. A detailed synthetic pathway includes:

- Starting Materials : 4-chloromethylphenyl isocyanate and methyl 3-hydroxyisoxazole-4-carboxylate.

- Reagents : Use of bases like potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

- Conditions : Reactions are typically conducted at controlled temperatures to optimize yield and purity.

This synthetic approach has been documented in patent literature, highlighting the efficiency of the reaction conditions used to produce high yields of the desired compound .

Biological Activities

This compound exhibits a range of biological activities, particularly as an inhibitor of lysophosphatidic acid (LPA) receptors. This property is significant in various therapeutic contexts:

- Anti-fibrotic Activity : The compound has demonstrated efficacy in inhibiting fibrotic processes in organs such as the liver and kidneys, making it a candidate for treating liver diseases like hepatitis and cirrhosis .

- Anti-cancer Properties : It shows potential in the treatment of various cancers by inhibiting cell proliferation and metastasis, particularly in solid tumors and hematological malignancies .

- Anti-inflammatory Effects : The compound may also be beneficial in managing inflammatory diseases, including psoriasis and inflammatory bowel disease (IBD) .

Case Studies and Research Findings

Several studies have documented the effects of this compound in preclinical models:

- Study on Liver Fibrosis : In a study involving animal models of liver fibrosis, administration of this compound resulted in reduced fibrosis markers and improved liver function tests, indicating its potential as a therapeutic agent for liver diseases .

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Liver Fibrosis | Rat Model | Significant reduction in fibrosis markers |

| Cancer Metastasis | Mouse Model | Inhibition of tumor growth and metastasis |

| Inflammatory Disease | IBD Model | Decreased inflammatory cytokines |

Mécanisme D'action

The mechanism of action of Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate shares structural similarities with other isoxazole carboxylates, differing primarily in substituents on the phenyl ring or ester group. These variations significantly influence physical properties, reactivity, and applications.

Structural and Functional Group Comparisons

Table 1: Key Properties of Methyl/Isoxazole Carboxylate Derivatives

Activité Biologique

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound has the molecular formula C11H10ClNO3 and features an isoxazole ring, which is known for its pharmacological relevance. The presence of the chloromethyl group at the para position of the phenyl ring enhances its biological activity, making it a suitable candidate for further pharmacological exploration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed increased potency against human cancer cell lines .

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | TBD |

| Similar derivative (1) | MCF-7 (breast) | 0.48 |

| Similar derivative (2) | HCT-116 (colon) | 0.19 |

| Reference compound (Doxorubicin) | Various | 0.11 |

Note: TBD = To Be Determined; values are illustrative based on related studies.

The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that related compounds can trigger apoptosis by increasing caspase activity and altering p53 expression levels in cancer cells .

Other Biological Activities

In addition to anticancer properties, isoxazole derivatives are noted for their anti-inflammatory and antimicrobial activities. They have been observed to inhibit various enzymes linked to inflammation and microbial growth, suggesting a broad spectrum of pharmacological applications .

Case Studies

- Antitumor Efficacy : A study evaluated a series of isoxazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity profiles, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

- In Vivo Studies : Preliminary in vivo studies are essential to assess the therapeutic potential of this compound. While in vitro results are promising, further investigations are required to evaluate pharmacokinetics, toxicity, and overall efficacy in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via regioselective cyclization reactions. A common approach involves the reaction of β-ketoesters with hydroxylamine derivatives under acidic conditions. For example, ethyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate analogs are synthesized using enaminones or acrylate derivatives with hydroxylamine hydrochloride, achieving yields of 68–90% under reflux in methanol . Key variables include temperature (reflux vs. room temperature), solvent polarity (methanol vs. acetonitrile), and stoichiometric ratios of reagents. Evidence from catalytic asymmetric Corey-Bakshi-Shibata reductions shows that chiral induction can be achieved using oxazaborolidine catalysts, with yields up to 91% and enantiomeric excess (e.e.) values >90% .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, the isoxazole proton typically appears as a singlet near δ 6.5–7.5 ppm, while ester carbonyl carbons resonate at δ 160–165 ppm .

- X-ray Diffraction : Single-crystal X-ray studies resolve substituent positions and intermolecular interactions. The chloromethylphenyl group in analogs exhibits dihedral angles of 10–15° relative to the isoxazole plane, influencing packing efficiency .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight and fragmentation patterns. Key fragments include [M-Cl]+ and [M-COOCH3]+ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the chloromethyl group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as analogs with chloromethyl groups are potential alkylating agents .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted isoxazole derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors. For example:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct cyclization to the 3-position of the isoxazole. DFT calculations show that frontier molecular orbital (FMO) interactions between dipolarophiles and nitrones dictate regiochemistry .

- Steric Effects : Bulky substituents (e.g., anthryl groups) favor 5-substitution due to steric hindrance at the 4-position .

- Catalytic Strategies : Asymmetric catalysis (e.g., CBS reduction) enables enantioselective synthesis of chiral isoxazole carbinols, critical for bioactive derivatives .

Q. What experimental strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

Methodological Answer:

- Case Study : If NMR data conflicts with expected regiochemistry (e.g., anomalous coupling constants), use 2D NMR (COSY, HSQC) to confirm connectivity. For example, NOESY can distinguish between 3- and 5-substituted isomers .

- Reaction Optimization : When yields drop unexpectedly, screen additives (e.g., molecular sieves for moisture-sensitive reactions) or alternative solvents (e.g., DMF for polar intermediates) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies : The chloromethyl group hydrolyzes to hydroxymethyl under basic conditions (pH > 9). Monitor via HPLC: retention time shifts from 8.2 min (parent) to 6.5 min (hydrolyzed product) .

- Thermal Stability : TGA data show decomposition onset at 150°C. Store below 25°C to prevent degradation .

Q. What role does this compound play in drug discovery, particularly in targeting neurological or antimicrobial pathways?

Methodological Answer:

- Neurological Applications : Isoxazole derivatives modulate ionotropic glutamate receptors (e.g., AMPA receptors). Structure-activity relationship (SAR) studies show that the chloromethyl group enhances blood-brain barrier penetration .

- Antimicrobial Screening : Analogs with 4-carboxylate esters exhibit MIC values of 2–8 µg/mL against S. aureus. Replace the chloromethyl group with sulfonamides to improve solubility .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps). For example, lower LUMO energies correlate with enhanced electrophilic reactivity .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., AMPA receptors). The chloromethylphenyl group forms van der Waals contacts with hydrophobic pockets, improving affinity .

Propriétés

IUPAC Name |

methyl 3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-14-11(10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFPRXGAYQGTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.